3-chloro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide
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Overview
Description
3-chloro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a complex organic compound that features a benzamide core with a 3-chloro substituent and a cyclohexylmethyl group linked to a 4-methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.
Introduction of the Cyclohexylmethyl Group: The 3-chlorobenzoyl chloride is then reacted with 1-(4-methylpiperazin-1-yl)cyclohexylmethanol under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound can be used to investigate biological pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism by which 3-chloro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide exerts its effects involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
- 1-(4-methylpiperazin-1-yl)cyclohexylmethanol
- 4-chlorobenzoyl chloride
Uniqueness
3-chloro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C19H28ClN3O |
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Molecular Weight |
349.9 g/mol |
IUPAC Name |
3-chloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C19H28ClN3O/c1-22-10-12-23(13-11-22)19(8-3-2-4-9-19)15-21-18(24)16-6-5-7-17(20)14-16/h5-7,14H,2-4,8-13,15H2,1H3,(H,21,24) |
InChI Key |
WYGKXYXBHXCCKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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